molecular formula C16H22N2O B4966191 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol

1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol

Cat. No. B4966191
M. Wt: 258.36 g/mol
InChI Key: CGUDJXDALLLTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol, also known as BDTU, is a chemical compound that belongs to the class of tricyclic compounds. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol is not fully understood, but it is believed to involve its interaction with the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that regulates the activity of various ion channels, receptors, and enzymes. This compound has been shown to bind to the sigma-1 receptor with high affinity and modulate its activity, leading to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including modulation of ion channels, receptors, and enzymes. This compound has been shown to enhance the activity of voltage-gated sodium channels and inhibit the activity of voltage-gated calcium channels, leading to changes in neuronal excitability. This compound has also been shown to modulate the activity of various neurotransmitter receptors, including NMDA receptors, GABA receptors, and dopamine receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol is its high affinity and selectivity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
One of the main limitations of this compound is its low solubility in water, which can limit its use in certain experimental settings. This compound also has a relatively complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol. One direction is the development of new this compound derivatives with improved pharmacokinetic properties and activity against specific biological targets. Another direction is the investigation of the role of the sigma-1 receptor in various neurological disorders and the development of sigma-1 receptor modulators as potential treatments. Finally, the use of this compound as a building block for the synthesis of novel organic materials with potential applications in drug delivery, imaging, and sensing is an exciting area of research.

Synthesis Methods

The synthesis of 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol involves several steps, including the condensation of benzylamine and 2-cyanobenzaldehyde to form a Schiff base, followed by a reduction reaction using sodium borohydride to yield the corresponding amine. The amine is then subjected to a cyclization reaction with 1,3-dibromopropane to form the tricyclic compound this compound. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been extensively studied for its potential applications in various fields, including neuroscience, medicinal chemistry, and materials science. In neuroscience, this compound has been used as a ligand for the sigma-1 receptor, which plays a critical role in regulating neuronal excitability and synaptic plasticity. This compound has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and depression.
In medicinal chemistry, this compound has been used as a scaffold for the development of new drugs targeting various biological targets, including ion channels, G protein-coupled receptors, and enzymes. This compound derivatives have shown promising activity against cancer, inflammation, and infectious diseases.
In materials science, this compound has been used as a building block for the synthesis of novel organic materials, including polymers, dendrimers, and nanoparticles. These materials have potential applications in drug delivery, imaging, and sensing.

properties

IUPAC Name

1-benzyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-15-14-9-17-6-7-18(10-14)12-16(15,11-17)8-13-4-2-1-3-5-13/h1-5,14-15,19H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUDJXDALLLTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3CN1CC(C2)(C3O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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